Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
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Overview
Description
“Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate” is a complex organic compound. It is related to the class of organoboron compounds, which are highly valuable building blocks in organic synthesis . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A hydrogen bonded pyridine-thieno[3,2-b]thiophene-pyridine type building block has been synthesized for π-conjugated polymers .Scientific Research Applications
Synthesis and Antitumor Activity
Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their growth inhibitory activity on several human tumor cell lines. Notably, compounds with para-methoxyphenyl and ortho- and para-aminophenyl derivatives exhibited promising results. These compounds have shown significant alterations in the normal cell cycle distribution and induced apoptosis in specific cell lines, suggesting their potential as antitumor agents (Queiroz et al., 2011).
Photophysical Properties for Antitumor Applications
The photophysical properties of certain thieno[3,2-b]pyridine derivatives have been studied, revealing reasonable fluorescence quantum yields and solvatochromic behavior. These compounds were incorporated into lipid membranes and nanoliposome formulations for potential drug delivery applications, particularly for antitumor purposes. This research highlights the versatility of these compounds in biomedical applications, including the delivery of antitumor agents (Carvalho et al., 2013).
Heterocyclic Synthesis
The thieno[2,3-b]pyridine-2-carboxylate moiety has been utilized to construct a variety of new heterocyclic systems, showcasing the synthetic utility of this group in developing novel compounds. This research demonstrates the compound's role as a versatile precursor in synthetic organic chemistry, leading to the creation of new molecules with potential biological activities (Madkour et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thieno[3,4-b]thiophene derivatives, have been used as building blocks for conjugated polymers .
Mode of Action
Without specific information on the compound, it’s challenging to provide an accurate mode of action. The trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene-2-ethyl carboxylate unit has shown pronounced steric and electronic effects and significantly altered the optical and electrochemical properties of polymers .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of conjugated polymers, which can affect various biochemical pathways .
Result of Action
Similar compounds have shown to alter the optical and electrochemical properties of polymers .
Properties
IUPAC Name |
methyl 3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2S/c1-22-14(21)13-11(8-3-2-4-19-6-8)12-10(23-13)5-9(7-20-12)15(16,17)18/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOCDPCPQKGZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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